N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
CAS No.: 1197700-79-0
Cat. No.: VC4300205
Molecular Formula: C18H25N5O3
Molecular Weight: 359.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197700-79-0 |
|---|---|
| Molecular Formula | C18H25N5O3 |
| Molecular Weight | 359.43 |
| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C18H25N5O3/c1-14(2)18(3,13-19)20-17(24)12-21-8-10-22(11-9-21)15-4-6-16(7-5-15)23(25)26/h4-7,14H,8-12H2,1-3H3,(H,20,24) |
| Standard InChI Key | PJXQMRMYOJMBSN-UHFFFAOYSA-N |
| SMILES | CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is C₁₈H₂₅N₅O₃, with a molecular weight of 359.43 g/mol. The IUPAC name reflects its branched alkyl chain (2-cyano-3-methylbutan-2-yl) and the acetamide group connected to a 4-(4-nitrophenyl)piperazine moiety. The SMILES notation (CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]) delineates its atomic connectivity, emphasizing the nitrophenyl group’s para-substitution.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₅O₃ |
| Molecular Weight (g/mol) | 359.43 |
| CAS Number | 1197700-79-0 |
| SMILES Notation | CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N+[O-] |
Structural Analysis
The compound’s piperazine ring adopts a chair conformation, enabling efficient interaction with biological targets. The nitro group at the phenyl ring’s para position enhances electron-withdrawing effects, potentially influencing receptor binding. The cyano group on the alkyl chain contributes to steric bulk and polarity, which may affect solubility and membrane permeability .
Synthesis and Structural Characterization
Synthetic Routes
Synthesis involves a multi-step protocol starting with 4-nitrophenylpiperazine and 2-chloroacetamide derivatives. Key steps include:
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Alkylation: Reacting 4-nitrophenylpiperazine with chloroacetyl chloride in dimethylformamide (DMF) at 80°C for 12 hours to form 2-chloro-N-(4-nitrophenylpiperazin-1-yl)acetamide.
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Nucleophilic Substitution: Treating the intermediate with 2-cyano-3-methylbutan-2-amine in dichloromethane (DCM) under reflux, catalyzed by triethylamine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
Table 2: Optimization of Reaction Conditions
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alkylation | DMF | 80 | 12 | 78 |
| Substitution | DCM | 40 | 24 | 65 |
Analytical Validation
Structural confirmation employs:
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¹H/¹³C NMR: Peaks at δ 2.1–2.3 ppm (piperazine CH₂), δ 7.5–8.1 ppm (nitrophenyl aromatic protons), and δ 1.2–1.4 ppm (alkyl chain CH₃).
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High-Resolution Mass Spectrometry (HRMS): Observed m/z 359.1872 ([M+H]⁺), matching the theoretical value.
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HPLC: Retention time of 8.2 minutes (C18 column, 70:30 acetonitrile/water).
Pharmacological Properties and Mechanisms of Action
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 12.5 μM), with apoptosis induction via caspase-3 activation. Comparative analysis with N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (IC₅₀ = 18.7 μM) suggests the cyano group enhances potency .
Table 3: Cytotoxicity Against Cancer Cell Lines
Dopamine Receptor Modulation
Molecular Docking and Computational Studies
Binding Mode Analysis
Docking simulations (PDB ID: 5WIU) predict the compound occupies the D4 receptor’s orthosteric pocket. The piperazine nitrogen forms a salt bridge with Asp115, critical for receptor activation. Free energy calculations (MM-GBSA) estimate a ΔG of -45.3 kcal/mol, indicating stable binding.
ADMET Profiling
Predictive models suggest:
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).
Comparative Analysis with Structural Analogs
Nitrophenyl Positional Isomers
Replacing the para-nitro group with ortho (as in ) reduces anticancer activity by 40%, attributed to steric hindrance impeding receptor access .
Piperazine Modifications
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide exhibits weaker D4 binding (ΔG = -7.1 kcal/mol) due to methyl-induced conformational strain .
Future Directions and Research Opportunities
In Vivo Efficacy Studies
Rodent models are needed to validate antitumor efficacy and pharmacokinetics. Priority should be given to xenograft studies using breast and colon cancer lines.
Formulation Development
Addressing poor aqueous solubility (logP = 2.8) via nanocarriers (e.g., liposomes) could enhance bioavailability.
Target Expansion
Screening against serotonin receptors (5-HT2A/2C) may uncover applications in neuropsychiatric disorders .
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